1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride
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Overview
Description
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride is a synthetic organic compound characterized by its unique chemical structure. This compound features a methoxy group, a trifluoromethoxy group, and a phenyl ring, making it a molecule of interest in various fields of scientific research. Its hydrochloride form enhances its solubility in water, facilitating its use in different applications.
Preparation Methods
The synthesis of 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride typically involves several steps:
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Synthetic Routes and Reaction Conditions
Step 1: The starting material, 2-methoxy-5-(trifluoromethoxy)benzaldehyde, is subjected to a reductive amination reaction with N-methylmethanamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.
Step 2: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
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Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
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Reduction
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
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Substitution
- Nucleophilic substitution reactions can occur at the methoxy or trifluoromethoxy groups, using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride has a wide range of applications in scientific research:
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Chemistry
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology
- It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
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Medicine
- The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
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Industry
- In the industrial sector, it is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets:
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Molecular Targets
- The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
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Pathways Involved
- The compound may affect neurotransmitter systems, such as the serotonin or dopamine pathways, which are crucial in regulating mood, cognition, and behavior.
Comparison with Similar Compounds
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine: Lacks the N-methyl group, which may alter its binding affinity and biological activity.
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-ethylmethanamine: Contains an ethyl group instead of a methyl group, potentially affecting its pharmacokinetic properties.
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine: The free base form, which may have different solubility and stability compared to the hydrochloride salt.
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Uniqueness
- The presence of both methoxy and trifluoromethoxy groups in the phenyl ring, along with the N-methyl group, imparts unique chemical and biological properties to the compound, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c1-14-6-7-5-8(16-10(11,12)13)3-4-9(7)15-2;/h3-5,14H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPLEXVVMIKZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)OC(F)(F)F)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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